D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt

Description

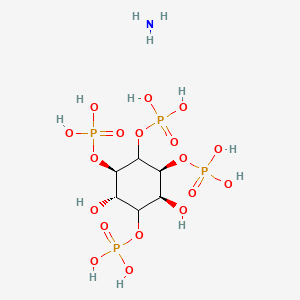

D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt (IP4) is a phosphorylated derivative of myo-inositol, characterized by four phosphate groups at the 1, 3, 4, and 5 positions of the inositol ring. Its molecular formula is C₆H₁₆O₁₈P₄·4NH₃ (or C₆H₁₆O₁₈P₄·xNH₃, depending on stoichiometry), with a molecular weight ranging from 500.08 to 568.19 g/mol depending on hydration and ammonium content . This compound serves as a critical second messenger in cellular signaling, modulating calcium ion (Ca²⁺) release from intracellular stores and regulating downstream pathways such as protein kinase activation and gene expression . IP4 is synthesized via phosphorylation of inositol 1,4,5-trisphosphate (IP3) by inositol phosphate kinases and is utilized extensively in pharmacological studies to dissect phosphoinositide signaling networks .

Properties

IUPAC Name |

azane;[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.H3N/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3/t1-,2-,3?,4-,5+,6?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRGGXGJARVUBP-HQMYMHGMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19NO18P4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt involves the phosphorylation of inositol derivatives. One common method is the phosphorylation of inositol 1,4,5-trisphosphate by inositol 1,4,5-triphosphate 3-kinase . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the correct phosphorylation pattern.

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions, where inositol derivatives are phosphorylated using specific kinases. The process requires precise control of reaction conditions, including temperature, pH, and enzyme concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Stepwise Phosphitylation-Oxidation

-

Intermediate 19 : A trisphosphite triester intermediate is generated using bis(benzyloxy)diisopropylaminophosphine and 5-phenyltetrazole, achieving 94% yield .

-

Oxidation : Treatment with m-chloroperbenzoic acid (m-CPBA) oxidizes phosphite to phosphate, yielding fully protected InsP4 analogs .

Table 1: Synthetic Yields for Key Intermediates

| Intermediate | Reaction Step | Yield (%) | Conditions |

|---|---|---|---|

| 17 | Borane-mediated reduction | 65 | AlCl₃, 4 Å molecular sieves |

| 19 | Phosphitylation-oxidation | 94 | 5-phenyltetrazole, m-CPBA |

| 47 | Pentakisphosphate formation | 96 | In situ oxidation |

Hydrolysis and Stability

InsP4 undergoes pH-dependent hydrolysis, with the 1- and 5-phosphate groups being most labile. Acidic conditions (pH < 4) promote cleavage of the 1-phosphate, while alkaline conditions (pH > 9) favor 5-phosphate hydrolysis .

Hydrolysis Products:

Functional Interactions in Calcium Signaling

InsP4 modulates calcium influx by binding to InsP3 receptors (IP3R) and transient receptor potential (TRP) channels. Structural studies show that InsP4 binds IP3R with a of 38 nM, competitively inhibiting InsP3-induced Ca²⁺ release .

Table 2: Binding Affinities of InsP4 Analogs

| Compound | Target Protein | (nM) | Effect on Ca²⁺ Signaling |

|---|---|---|---|

| InsP4 | IP3R | 38 | Inhibits InsP3 binding |

| 5-p | IP3K | 12 | Substrate mimic (IC₅₀ = 8 μM) |

| 6a–p | TRPV6 | 210 | Enhances Ca²⁺ uptake |

Role in Phosphoinositide Recycling

InsP4 is dephosphorylated by inositol polyphosphate phosphatases (e.g., INPP4A) to regenerate InsP3, completing the phosphoinositide cycle . This recycling is critical for maintaining cellular responsiveness to extracellular stimuli.

Key Reaction:

Structural Insights from Crystallography

X-ray crystallography of InsP4-bound IP3K reveals:

Scientific Research Applications

Cell Signaling and Calcium Regulation

- Mechanism of Action : Ins(1,3,4,5)P4 primarily targets the inositol 1,4,5-trisphosphate receptor (InsP3R), which plays a pivotal role in calcium signaling pathways. This compound enhances calcium entry into cells by modulating the opening of calcium channels on the plasma membrane and the endoplasmic reticulum .

- Research Findings : Studies have shown that Ins(1,3,4,5)P4 influences various cellular functions through its effect on calcium signaling. For instance:

Potential Therapeutic Applications

- Disease Research : The dysregulation of calcium signaling is implicated in numerous diseases such as cancer and neurodegenerative disorders. Research is ongoing to explore the therapeutic potential of Ins(1,3,4,5)P4 in these contexts:

- Drug Development : Ins(1,3,4,5)P4 is being evaluated as a potential drug target due to its involvement in critical signaling pathways. Researchers are investigating compounds that can mimic or inhibit its action to develop new therapeutic agents .

Biochemical Reagents

- Production of Inositol Phosphates : Ins(1,3,4,5)P4 is utilized as a precursor in synthesizing other inositol phosphates. This synthesis is essential for various biochemical assays and research applications .

- Assays and Diagnostics : The compound is employed in biochemical assays to study phosphorylation and dephosphorylation mechanisms. Its ability to influence calcium signaling makes it valuable for assays related to cellular responses .

Mechanism of Action

D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt exerts its effects by increasing the entry of calcium ions across the plasma membrane. It acts as a regulator of intracellular calcium by controlling the transport of calcium ions. The compound binds to specific protein domains, such as the pleckstrin homology domain, and competes with other phosphoinositides for binding, thereby modulating calcium signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares IP4 with structurally related inositol phosphates:

Key Research Findings

IP4 vs. IP3

- IP3 is generated directly from phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis by phospholipase C (PLC) and is the primary mediator of Ca²⁺ release from the endoplasmic reticulum .

- IP4 acts downstream of IP3, formed via phosphorylation by IP3-3-kinase. It amplifies Ca²⁺ signals by enhancing the sensitivity of IP3 receptors or interacting with distinct IP4-binding proteins (e.g., GAP1) . Studies show IP4 stabilizes Ca²⁺ oscillations in neurons and immune cells .

IP4 vs. IP6

- IP6 (phytic acid) has six phosphate groups and primarily functions as an antioxidant and chelator of divalent cations (e.g., Fe²⁺, Ca²⁺). Unlike IP4, it lacks direct involvement in receptor-mediated signaling but regulates vesicle trafficking and RNA export .

IP4 vs. Other IP4 Isomers

- The 1,3,4,6-tetrakisphosphate isomer exhibits distinct receptor-binding properties and lower affinity for IP4-specific targets, suggesting functional divergence .

- Synthetic IP4 derivatives (e.g., P-1 aminopropyl-linked IP4) have been engineered for receptor studies, demonstrating higher stability and specificity in biochemical assays .

Biological Activity

D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt (Ins(1,3,4,5)P4) is a significant inositol phosphate involved in various biological processes. This article explores its biological activity, focusing on its role in calcium signaling, immune response regulation, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₆O₁₈P₄ |

| Molecular Weight | 517.106 g/mol |

| CAS Number | 102850-29-3 |

| Density | 2.32 g/cm³ |

| Boiling Point | 1015.6 ºC |

| Flash Point | 568 ºC |

D-myo-Inositol 1,3,4,5-tetrakisphosphate functions primarily as a second messenger in cellular signaling pathways. It is generated from D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) through the action of inositol trisphosphate kinases. The biological activity of Ins(1,3,4,5)P4 is closely linked to its ability to mobilize calcium ions () from intracellular stores.

Calcium Mobilization

Research indicates that Ins(1,3,4,5)P4 can induce a dose-dependent release of from cellular compartments. In studies involving human T-lymphocyte cell lines (Jurkat and HPB.ALL), Ins(1,3,4,5)P4 demonstrated an effective concentration (EC50) range of 1.2-2.3 µM for release from crude microsomes and enriched vesicular plasma membranes . Notably, it acts independently from other inositol phosphates like Ins(1,4,5)P3 within specific vesicle populations .

Role in Immune Response

Ins(1,3,4,5)P4 has been implicated in the regulation of immune cell functions. It plays a critical role in T cell activation and differentiation. Studies have shown that the presence of this compound can influence the signaling pathways that govern immune responses . For instance:

- T Cell Development : Ins(1,3,4,5)P4 is essential for the maturation and function of T cells by modulating intracellular calcium levels necessary for T cell receptor signaling.

- Neutrophil Activation : The compound is involved in neutrophil chemotaxis and activation through its effects on phosphoinositide metabolism .

Therapeutic Potential

Given its central role in cellular signaling and immune regulation, Ins(1,3,4,5)P4 is being investigated for potential therapeutic applications:

- Cancer Therapy : The modulation of calcium signaling pathways by Ins(1,3,4,5)P4 may provide avenues for cancer treatment by targeting tumor growth and metastasis mechanisms .

- Neurological Disorders : Its involvement in synaptic plasticity suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases .

Case Study 1: Immune Modulation

In a study examining the effects of Ins(1,3,4,5)P4 on T cells under various stimuli conditions (e.g., antigen stimulation), researchers found that the compound enhanced signaling pathways critical for T cell activation. This study highlights its potential as an immunomodulatory agent.

Case Study 2: Cancer Progression

A recent investigation into the expression levels of Ins(1,3,4,5)P4-related kinases in various tumor types revealed a correlation between elevated levels of these enzymes and increased tumor aggressiveness. This finding supports further exploration into targeting these pathways for cancer therapeutics.

Q & A

Q. How is D-myo-Inositol 1,3,4,5-tetrakisphosphate ammonium salt synthesized and purified for research use?

The compound is synthesized via enzymatic phosphorylation of myo-inositol derivatives, followed by ammonium salt formation. Purification employs ion-exchange chromatography or HPLC using ammonium phosphate buffers (pH 3.5–10) to resolve phosphoinositide isomers. Structural validation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, comparing against reference standards such as potassium salt derivatives .

Q. What are the critical storage and handling considerations for maintaining Ins(1,3,4,5)P4 stability?

Lyophilized powder should be stored at -20°C in desiccated conditions. Reconstitution in 10 mM ammonium phosphate buffer (pH 7.5) with refrigeration (4°C) is recommended, and solutions must be analyzed within 24 hours to prevent hydrolysis. Light sensitivity necessitates amber vials and low-actinic glassware during preparation and analysis .

Q. What enzymatic pathways involve Ins(1,3,4,5)P4, and how are they studied in vitro?

Ins(1,3,4,5)P4 is synthesized by Ins(1,4,5)P3 3-kinase and metabolized by 5-phosphatases. In vitro assays use [³H]-labeled substrates in reaction buffers containing Mg²⁺ and ATP. Product quantification is achieved via thin-layer chromatography (TLC) or HPLC, with enzymatic activity validated using inhibitors like thapsigargin to block competing pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data in Ins(1,3,4,5)P4 receptor binding assays?

Contradictions may arise from pH-dependent binding sensitivity (optimal pH 7.4–8.0) or enzymatic interference. Include controls with phosphatase inhibitors (e.g., okadaic acid) and perform Scatchard analysis across pH gradients. Use refrigerated autosamplers (4–8°C) to stabilize samples during extended HPLC runs .

Q. How can researchers optimize HPLC conditions for simultaneous quantification of Ins(1,3,4,5)P4 and its metabolites?

Gradient elution with mobile phases containing ammonium phosphate buffer (pH 3.5) and acetonitrile-methanol mixtures (15–50% organic phase) improves resolution. C18 or ion-pairing columns paired with UV detection at 210 nm enhance sensitivity. System suitability requires baseline separation of Ins(1,3,4,5)P4 from Ins(1,4,5)P3 (resolution factor >2.0) .

Q. What structural biology approaches elucidate Ins(1,3,4,5)P4 interactions with pleckstrin homology (PH) domains?

X-ray crystallography of PH domains co-crystallized with Ins(1,3,4,5)P4 reveals binding motifs (e.g., GRP1 PH domain). Biotinylated analogs enable surface plasmon resonance (SPR) for kinetic studies (KD measurement). Molecular dynamics simulations validate hydrogen-bonding networks and stereospecificity .

Methodological Notes

- Buffers : Ammonium phosphate buffers (pH 3.5–10) are critical for chromatography and enzymatic assays. Adjust pH with phosphoric acid or ammonium hydroxide to maintain stability .

- Radiolabeling : [³H]-labeled Ins(1,3,4,5)P4 (5 µCi) in ammonium phosphate buffer is used for receptor studies, requiring radioactive handling licenses and cold-chain shipping .

- Contamination Control : Degas mobile phases and use 0.45-µm filters to prevent column fouling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.